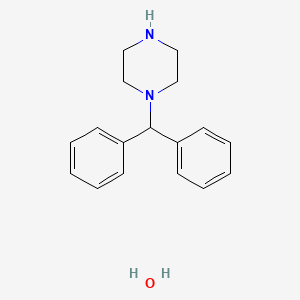

1-Benzhydrylpiperazine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzhydrylpiperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSDFUFIRZBPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzhydrylpiperazine

General Synthetic Routes to 1-Benzhydrylpiperazine (B193184)

The formation of the 1-benzhydrylpiperazine core structure is primarily achieved through two main synthetic pathways: nucleophilic substitution reactions and routes involving Grignard reagents.

Nucleophilic Substitution Reactions

A direct and common method for synthesizing 1-benzhydrylpiperazine is through the nucleophilic substitution reaction between benzhydryl chloride and piperazine (B1678402). In this reaction, the piperazine acts as the nucleophile, displacing the chloride from the benzhydryl group.

The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), in the presence of a base to neutralize the hydrochloric acid formed during the reaction. tandfonline.com Anhydrous potassium carbonate is frequently used for this purpose. tandfonline.comtandfonline.com The mixture is heated to facilitate the reaction, often at temperatures around 80°C, for several hours. tandfonline.comtandfonline.comresearchgate.net After the reaction is complete, the product is isolated through extraction and purified, often by crystallization, yielding a white solid. tandfonline.com An alternative approach involves the reduction of benzophenones using sodium borohydride (B1222165) to produce benzhydryl compounds, which are then treated with thionyl chloride to yield the corresponding benzhydryl chloride for reaction with piperazine. nih.gov

Table 1: Nucleophilic Substitution for 1-Benzhydrylpiperazine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Benzhydryl chloride | Piperazine | Anhydrous K₂CO₃ | DMF | 80°C, 8 hours | tandfonline.com |

| Benzhydryl chloride | Piperazine | Anhydrous K₂CO₃ | DMF | Reflux, 10 hours |

Grignard Reagent-Based Syntheses

An alternative route to 1-benzhydrylpiperazine begins with the synthesis of benzhydrol via a Grignard reaction. researchgate.net This method involves the reaction of benzaldehyde (B42025) with a phenyl-containing Grignard reagent, such as phenylmagnesium bromide, under a nitrogen atmosphere. tandfonline.comajrconline.orgresearchgate.net

The resulting benzhydrol is an alcohol, which is then converted into the more reactive benzhydryl chloride. tandfonline.com This is typically achieved by treating the benzhydrol with thionyl chloride. researchgate.netnih.govacs.org The benzhydryl chloride intermediate is then reacted with piperazine, following a similar nucleophilic substitution procedure as described previously, using a base like anhydrous potassium carbonate in a solvent such as DMF to yield 1-benzhydrylpiperazine. tandfonline.comresearchgate.net

Synthesis of Novel 1-Benzhydrylpiperazine Derivatives

The 1-benzhydrylpiperazine molecule contains a secondary amine group within the piperazine ring, which serves as a reactive site for further chemical modifications. This allows for the synthesis of a wide array of derivatives, including acyl, sulfonamide, carboxamide, and 1,4-disubstituted piperazine compounds.

Acyl Derivatives Synthesis

Acyl derivatives of 1-benzhydrylpiperazine are synthesized by reacting the parent compound with various acyl chlorides. ijpsr.com This nucleophilic substitution reaction is generally performed in a dry organic solvent, such as dichloromethane (B109758), at reduced temperatures (0–5°C). A base, typically triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct. ijpsr.com After the initial cooling, the reaction is often allowed to proceed at room temperature for several hours to ensure completion.

Table 2: Synthesis of 1-Benzhydrylpiperazine Acyl Derivatives

| Acyl Chloride | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | 0-5°C then RT | |

| Benzoyl chloride | Triethylamine | Dichloromethane | 0-5°C then RT | |

| Chloroacetyl chloride | Triethylamine | Dichloromethane | 0-5°C then RT | |

| Valeryl chloride | Triethylamine | Dichloromethane | 0-5°C then RT |

Sulfonamide and Carboxamide Derivative Synthesis

The synthesis of sulfonamide and carboxamide derivatives follows a similar principle to acylation, involving the reaction of 1-benzhydrylpiperazine with sulfonyl chlorides or acid chlorides, respectively. tandfonline.com

For the synthesis of sulfonamide derivatives , 1-benzhydrylpiperazine is treated with a variety of substituted sulfonyl chlorides. researchgate.net The reaction is conducted in a solvent like dichloromethane in the presence of triethylamine. tandfonline.comresearchgate.net The mixture is typically cooled to 0–5°C before the addition of the sulfonyl chloride, and then stirred at room temperature for 5-6 hours. tandfonline.comajrconline.org Yields for these reactions are generally good, ranging from 65–90%. tandfonline.com

Carboxamide derivatives are prepared through the reaction of 1-benzhydrylpiperazine with appropriate acid chlorides under similar conditions. tandfonline.com An alternative method for creating carboxamides involves reacting 1-benzhydrylpiperazine with isocyanates, which yields N-substituted carboxamides. tandfonline.combilkent.edu.tr This reaction is also performed in dichloromethane with triethylamine. bilkent.edu.tr Furthermore, reacting with isothiocyanates under similar conditions leads to the formation of the corresponding thioamide derivatives. tandfonline.comnih.gov

Table 3: Synthesis of Sulfonamide and Carboxamide Derivatives

| Reagent | Derivative Type | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Sulfonyl Chlorides | Sulfonamide | Triethylamine | Dichloromethane | 65-90% | tandfonline.com |

| 2-Nitro-benzenesulfonyl chloride | Sulfonamide | Triethylamine | Dichloromethane | - | researchgate.net |

| Aromatic Acid Chlorides | Carboxamide | Triethylamine | Dichloromethane | 65-90% | tandfonline.com |

| Isocyanate derivatives | Carboxamide | Triethylamine | Dichloromethane | - | tandfonline.combilkent.edu.tr |

1,4-Disubstituted Piperazine Derivative Synthesis

The synthesis of 1,4-disubstituted piperazine derivatives involves the introduction of a second substituent onto the nitrogen atom at the 4-position of the 1-benzhydrylpiperazine ring. This is achieved through various synthetic strategies.

One reported method involves the nucleophilic substitution reaction of 1-benzhydrylpiperazine with different chloroacetylated compounds. nih.gov This reaction is carried out using potassium hydroxide (B78521) as the base in dimethylformamide as the solvent. nih.gov Another approach is the reaction with substituted allyl bromides derived from Baylis–Hillman adducts. researchgate.net

A multi-step synthesis can also be employed, such as reacting 1-benzhydrylpiperazine with 1-(4-benzhydrylpiperazin-1-yl)-3-chloropropan-1-one, which is then further reacted with various disubstituted amines like piperidine (B6355638) and morpholine (B109124) to yield the final 1,4-disubstituted products. jneonatalsurg.com Additionally, reaction with substituted 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide in the presence of triethylamine and DMF affords another class of 1,4-disubstituted derivatives. nih.gov

Triazoline and Oxadiazole Hybrid Synthesis

The synthesis of hybrid molecules incorporating the 1-benzhydrylpiperazine core with other heterocyclic systems like triazoline and oxadiazole has been a strategy to develop novel compounds. These syntheses often involve multi-step reactions.

A common pathway to 1,3,4-oxadiazole (B1194373) hybrids begins with the conversion of substituted benzoic acids into their corresponding benzoic acid hydrazides. nih.gov These hydrazides then undergo a cyclization reaction to form the oxadiazole ring. nih.gov The final step involves a nucleophilic substitution reaction where the synthesized oxadiazole derivative, typically containing a reactive group like a methylene (B1212753) chloride, is coupled with 1-benzhydrylpiperazine in a solvent such as dimethylformamide (DMF) with a base like potassium hydroxide (KOH) to yield the target hybrid molecule. nih.gov

For the synthesis of Δ²-1,2,3-triazoline hybrids , a series of 1,5-disubstituted-1,2,3-triazolines featuring a 1-(4-chlorobenzhydryl) piperazine moiety have been synthesized. researchgate.netresearchgate.net These syntheses highlight the versatility of the benzhydrylpiperazine scaffold in creating complex heterocyclic systems. The 1,2,3-triazole ring, often referred to as a "linker," is typically formed via 'click' chemistry, specifically copper-catalyzed azide-alkyne cycloaddition reactions, which allows for the efficient joining of molecular fragments. nih.gov Research has explored creating conjugates of N-benzhydrylpiperazine with 1,3,4-oxadiazoles, indicating a broad interest in these hybrid structures. scilit.com The combination of 1,2,3-triazole and 1,3,4-oxadiazole moieties into single molecular entities has also been reported as a promising strategy in medicinal chemistry. nih.gov

Propanone Derivative Synthesis for Specific Biological Activity

The synthesis of propanone derivatives of 1-benzhydrylpiperazine is a key area of research for developing compounds with targeted biological effects, such as anticonvulsant activity. ijpsr.com A general method involves a multi-step synthesis starting with 1-benzhydrylpiperazine.

The initial step is often the reaction of 1-benzhydrylpiperazine with a suitable acyl chloride, such as 3-chloropropionyl chloride, in a solvent like dioxane and in an ice bath. jneonatalsurg.comijpsr.com This reaction yields an intermediate, for instance, 1-(4-benzhydrylpiperazin-1-yl)-3-chloropropan-1-one. jneonatalsurg.com This chloro-intermediate is then reacted with various secondary amines (like diethylamine, piperidine, or morpholine) in the presence of a base such as dry potassium carbonate (K₂CO₃) in a solvent like benzene. jneonatalsurg.com This nucleophilic substitution reaction replaces the chlorine atom, leading to the formation of a diverse series of 1-(4-benzhydrylpiperazin-1-yl)-3-(substituted amino)propan-1-one derivatives. ijpsr.comjneonatalsurg.com

Chemical Characterization of Synthesized Compounds

The structural elucidation and confirmation of newly synthesized 1-benzhydrylpiperazine derivatives are paramount. A combination of spectroscopic and analytical techniques is employed to ensure the purity and verify the chemical structure of these compounds. ajrconline.orgnih.govijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the structural analysis of 1-benzhydrylpiperazine derivatives. nih.govacs.org In ¹H NMR spectra, the chemical shifts (δ), expressed in parts per million (ppm), and the splitting patterns (singlet, doublet, triplet, multiplet) of the protons provide detailed information about their chemical environment. tandfonline.comuomphysics.net

A key indicator of successful N-substitution on the piperazine ring is the disappearance of the N-H proton peak, which is present in the spectrum of the starting material, 1-benzhydrylpiperazine. nih.govtandfonline.comuomphysics.net For example, in the synthesis of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, the absence of the N-H proton signal confirms the formation of the product. uomphysics.net Specific proton signals are assigned to different parts of the molecule, such as the aromatic protons (Ar-H) and the aliphatic protons of the piperazine ring (-CH₂-). tandfonline.comuomphysics.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. jneonatalsurg.comrjpn.org For instance, in propanone derivatives, the carbonyl carbon (C=O) shows a characteristic signal at a specific chemical shift. jneonatalsurg.com

Table 1: Representative ¹H NMR Spectral Data for a 1-Benzhydrylpiperazine Derivative

Fourier-transform Infrared (FTIR) Spectroscopy

Fourier-transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the synthesized molecules. nih.govresearchgate.net The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different chemical bonds. For example, in sulfonamide derivatives of 1-benzhydrylpiperazine, the asymmetric and symmetric stretching vibrations of the S=O group appear at characteristic frequencies, such as 1350 cm⁻¹ and 1280 cm⁻¹, respectively. uomphysics.net The presence of a nitro group (NO₂) can be confirmed by strong absorption bands around 1530 cm⁻¹ and 1380 cm⁻¹. uomphysics.net The disappearance of the N-H stretching vibration, which would be present in the parent 1-benzhydrylpiperazine, also serves as evidence of successful substitution. tandfonline.com

Table 2: Key FTIR Absorption Bands for Characterizing 1-Benzhydrylpiperazine Derivatives

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of the synthesized compounds, providing strong evidence for their identity. ajrconline.orgnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. rjpn.orgresearchgate.net The mass spectrum typically shows a peak corresponding to the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular mass. jneonatalsurg.comrjpn.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which further confirms the molecular formula of the derivative. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur - CHNS) in a compound. ijpsr.comnih.govresearchgate.net The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values confirms the elemental composition and purity of the synthesized derivative. jneonatalsurg.comtandfonline.comuomphysics.netnih.gov For example, for 1-benzhydryl-4-(4-nitrobenzene)sulfonyl-piperazine, the calculated elemental composition was C, 63.14%; H, 5.30%; N, 9.60%; S, 7.33%. The found values were C, 63.17%; H, 5.36%; N, 9.59%, which are in close agreement. nih.gov

Table 3: List of Mentioned Chemical Compounds

Purification Methodologies (e.g., Chromatography, Recrystallization)

The purification of 1-Benzhydrylpiperazine and its derivatives is a critical step following synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The selection of a suitable purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. Commonly employed techniques include chromatography and recrystallization. google.com

Chromatographic Methods

Chromatography is a versatile and widely used technique for the separation and purification of 1-Benzhydrylpiperazine and its analogues. The choice of chromatographic method and conditions is tailored to the specific properties of the compound and the matrix it is in.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying reaction mixtures containing 1-Benzhydrylpiperazine derivatives. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity to separate the target compound from impurities. semanticscholar.orgnih.gov The polarity of the eluent is often gradually increased to effectively resolve the components. The collected fractions are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Specific examples of eluent systems used in the purification of 1-Benzhydrylpiperazine derivatives include:

A gradient of 20-40% (v/v) ethyl acetate (B1210297) in n-hexane has been successfully used to afford various derivatives as off-white solids. semanticscholar.orgtandfonline.com

An eluent system of 2-6% methanol (B129727) in dichloromethane is also effective, with subsequent trituration of the product using a mixture of n-pentane and diethyl ether (1:1) to enhance purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool for monitoring the progress of reactions and for identifying the appropriate solvent system for column chromatography. For the separation of compounds related to 1-Benzhydrylpiperazine, a developing system of chloroform, methanol, glacial acetic acid, and ammonia (B1221849) solution in a ratio of 9.5:0.5:0.1:0.1 by volume has been utilized on silica gel 60 F254 plates, with detection under UV light at 235 nm. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a more efficient separation and is used for both analytical and preparative scale purification. A validated reverse-phase HPLC (RP-HPLC) method for the analysis of related compounds employed an XBridge® HPLC RP-C18 column (4.6 × 250 mm, 5 μm). The optimal separation was achieved using a mobile phase of acetonitrile (B52724) and 0.1% sodium lauryl sulphate in water (90:10, v/v) at a flow rate of 2.0 mL/min, with UV detection at 215 nm. researchgate.net

Gas Chromatography (GC): GC is another analytical method suitable for the analysis of volatile compounds like 1-Benzhydrylpiperazine. Data from the NIST Chemistry WebBook indicates that analysis can be performed on a packed column with SE-30 as the stationary phase at a temperature of 220°C. nist.gov

Table 1: Chromatographic Conditions for 1-Benzhydrylpiperazine and Related Compounds

| Method | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | 20-40% Ethyl acetate in n-hexane | Not specified | semanticscholar.orgtandfonline.com |

| Column Chromatography | Silica Gel (100–200 mesh) | 2–6% Methanol in dichloromethane | Not specified | nih.gov |

| TLC | Silica gel 60 F254 | Chloroform:Methanol:Glacial Acetic Acid:Ammonia (9.5:0.5:0.1:0.1, v/v) | UV at 235 nm | researchgate.net |

| HPLC | XBridge® HPLC RP-C18 (5 µm) | Acetonitrile:0.1% Sodium Lauryl Sulphate in water (90:10, v/v) | UV at 215 nm | researchgate.net |

| GC | Packed, SE-30 | Not applicable (isothermal) | Not specified | nist.gov |

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. google.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow for the formation of high-purity crystals. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. researchgate.net

For 1-Benzhydrylpiperazine derivatives, crystallization is a commonly reported final purification step. google.com One documented method involves the crystallization of the crude product from a solvent mixture of n-heptane and ethanol (B145695) to yield the purified compound. google.com

Table 2: Recrystallization Solvents for 1-Benzhydrylpiperazine Derivatives

| Solvent System | Compound Type | Reference |

|---|---|---|

| n-Heptane and Ethanol | 1-Benzhydrylpiperazine derivative | google.com |

Structural Elucidation and Conformational Analysis of 1 Benzhydrylpiperazine Compounds

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, have been pivotal in elucidating the precise atomic arrangement within 1-benzhydrylpiperazine (B193184) derivatives. These investigations offer a definitive view of the molecular geometry, bond lengths, and angles, which are essential for a comprehensive structural understanding.

X-ray Diffraction Analysis

X-ray diffraction analysis has been successfully employed to determine the molecular structure of several 1-benzhydrylpiperazine derivatives. researchgate.netnih.govresearchgate.netresearchgate.netuomphysics.net In these studies, single crystals of the compounds are irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be inferred. For instance, the structure of 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine was resolved using direct methods and refined to a final R-factor of 0.0468 for 3174 observed reflections. researchgate.net Similarly, the structure of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine was confirmed by X-ray diffraction, with the final refinement converging to an R1 value of 0.0440 for 3877 observed reflections. researchgate.nettandfonline.comtandfonline.com These low R-factors indicate a high degree of agreement between the experimental data and the final structural model.

The general procedure involves dissolving the synthesized compound in a suitable solvent, such as ethyl acetate (B1210297), and allowing slow evaporation to yield single crystals suitable for X-ray analysis. tandfonline.com The collected diffraction data is then processed and the structure solved and refined using specialized software packages like SHELXS-97 and SHELXL-97. researchgate.nettandfonline.com

Crystal System and Space Group Determination

The crystallographic data obtained from X-ray diffraction studies allow for the determination of the crystal system and space group for each compound. This information is fundamental to describing the symmetry of the crystal lattice. Several 1-benzhydrylpiperazine derivatives have been found to crystallize in the monoclinic crystal system. researchgate.netnih.govresearchgate.netresearchgate.net

A selection of crystallographic data for various 1-benzhydrylpiperazine compounds is presented in the table below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine researchgate.net | Monoclinic | P2₁/c | 13.5800(10) | 8.9630(7) | 18.9040(10) | 106.851(3) | 4 |

| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)-piperazine nih.gov | Monoclinic | P2₁/n | 9.392(7) | 13.114(10) | 19.225(11) | 113.645(3) | 4 |

| 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine researchgate.net | Monoclinic | C2/c | 13.1120(9) | 21.4990(9) | 16.655(1) | 111.352(2) | 8 |

| 1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine researchgate.net | Monoclinic | P2₁/c | 9.6180(7) | 12.9670(10) | 19.4020(12) | 114.716(3) | 4 |

| 1-Benzhydryl-4-phenylmethane sulfonyl piperazine (B1678402) uomphysics.net | Orthorhombic | Pbca | 11.1240(10) | 9.4940(15) | 40.239(4) | 90 | 8 |

| 1-Benzenesulfonyl-4-benzhydryl-piperazine uomphysics.net | Monoclinic | P2₁/c | 13.2390(10) | 9.1960(7) | 18.5810(16) | 110.873(3) | 4 |

Z is the number of molecules per unit cell.

Conformational Analysis of the Piperazine Ring

A consistent and key finding across numerous studies of 1-benzhydrylpiperazine derivatives is that the piperazine ring predominantly adopts a chair conformation. researchgate.netnih.govresearchgate.netresearchgate.netuomphysics.netuomphysics.net This conformation is the most stable arrangement for a six-membered ring, minimizing steric and torsional strain. The chair conformation has been confirmed through the analysis of torsion angles, asymmetry parameters, and puckering parameters as defined by Cremer and Pople. nih.govuomphysics.netuomphysics.net

For example, in 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, the chair conformation is confirmed by puckering parameters q₂=0.0291 (24) Å, q₃=0.5969 (26) Å, and Q_T=0.5977 (26) Å. nih.gov In the case of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, the puckering parameters were determined to be Q = 0.5934(39) Å, θ = 178.55(35)°, and φ = 5(19)°. uomphysics.net The substituents on the nitrogen atoms of the piperazine ring are typically found in an equatorial orientation to minimize steric hindrance. uomphysics.netuomphysics.net

Geometry and Bond Angle Analysis around Key Atoms

Detailed analysis of bond lengths and angles reveals important structural features. In derivatives where a sulfonyl group is attached to one of the piperazine nitrogens, the geometry around the sulfur atom is consistently found to be a distorted tetrahedron. researchgate.netnih.govresearchgate.netuomphysics.net This distortion from ideal tetrahedral geometry is attributed to the steric bulk of the substituents and repulsive interactions between the S=O bonds. nih.gov For instance, the O-S-O bond angle is often widened, as seen in 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine where the O9-S7-O8 angle is 119.92 (12)°. nih.gov

Spectroscopic Confirmation of Molecular Structure

While X-ray crystallography provides definitive structural information in the solid state, spectroscopic methods are essential for confirming the molecular structure in solution and for characterizing bulk material. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in conjunction with crystallographic studies. researchgate.netuomphysics.netuomphysics.nettandfonline.comajrconline.org

¹H NMR spectroscopy is particularly useful for confirming the presence of key structural motifs. For example, the formation of a 1-benzhydrylpiperazine derivative can be confirmed by the disappearance of the N-H proton peak of the parent 1-benzhydrylpiperazine. uomphysics.net The chemical shifts and coupling constants of the aromatic and aliphatic protons provide detailed information about the molecular framework. uomphysics.nettandfonline.com

Infrared spectroscopy helps to identify the presence of specific functional groups. In sulfonamide derivatives of 1-benzhydrylpiperazine, the characteristic asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl moiety are readily observed. researchgate.nettandfonline.com

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. uomphysics.netajrconline.org The fragmentation pattern observed in the mass spectrum can also offer additional structural clues.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Benzhydrylpiperazine (B193184) hydrate (B1144303), this method is instrumental in understanding its potential biological activities.

Receptor-Ligand Binding Affinity Prediction

Molecular docking studies have been employed to predict the binding affinity of 1-Benzhydrylpiperazine (BHP) with various biological receptors. For instance, research has shown that BHP exhibits a superior binding affinity for dopamine (B1211576) and serotonin (B10506) receptors when compared to 1-benzyl-piperazine (BZP), a known psychoactive substance. researchgate.net This suggests that 1-Benzhydrylpiperazine may have potent effects on the central nervous system. The binding affinity is often quantified by a docking score, which represents the estimated free energy of binding. A more negative score typically indicates a stronger and more stable interaction. In one study, derivatives of 1-benzhydrylpiperazine showed favorable docking scores against the androgen receptor (AR), with one compound exhibiting a particularly strong interaction. researchgate.net

Below is a table summarizing representative docking scores for 1-Benzhydrylpiperazine derivatives against various receptors.

| Compound Derivative | Target Receptor | Docking Score (kcal/mol) |

| 1 | Androgen Receptor (AR) | -15.137 |

| BHP | Dopamine Receptor | Not explicitly quantified in the provided text, but noted as superior to BZP. |

| BHP | Serotonin Receptor | Not explicitly quantified in the provided text, but noted as superior to BZP. |

This table is for illustrative purposes and the values are based on specific studies. The docking score can vary depending on the software and parameters used.

Enzyme-Inhibitor Interaction Profiling

The inhibitory potential of 1-Benzhydrylpiperazine derivatives against various enzymes is another key area of investigation using molecular docking. These simulations help to visualize and understand the interactions between the compound and the active site of an enzyme, providing a basis for designing more potent and selective inhibitors.

For example, derivatives of 1-benzhydrylpiperazine have been studied as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation and cancer. nih.gov Molecular docking studies have helped to identify key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the binding and stabilization of these inhibitors within the active sites of the enzymes. nih.gov Similarly, 1-benzhydrylpiperazine derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), with docking studies revealing how the inhibitor binds within the active site of different CA isoforms. rsc.org

The following table presents data on the inhibitory activity and binding energies of some 1-benzhydrylpiperazine derivatives.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Binding Free Energy (kcal/mol) |

| 9d | COX-2 | 0.25 | 133.59 | -36.628 |

| 9e | COX-2 | 0.47 | Not specified | Not specified |

| 9g | COX-2 | 0.49 | Not specified | Not specified |

| 9l | COX-2 | 0.48 | Not specified | Not specified |

| 9d | 5-LOX | Not specified | Not specified | -48.307 |

IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Selectivity Index (SI) indicates the selectivity of the inhibitor for COX-2 over COX-1. Binding free energy is another measure of binding affinity.

DNA Binding Mode Prediction

While less common for this specific compound, molecular docking can also be used to predict how a molecule like 1-Benzhydrylpiperazine might interact with DNA. This is particularly relevant if the compound or its derivatives are being investigated for anticancer properties, as some drugs exert their effects by binding to and damaging DNA. In a broader context, a study on a charge-transfer complex involving a related compound, 1-benzoylpiperazine, predicted an intercalative binding mode with DNA, suggesting this as a potential mechanism for its biological activity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the interactions between 1-Benzhydrylpiperazine hydrate and its biological targets. By simulating the movement of atoms and molecules over time, MD can assess the stability of complexes and reveal subtle changes in conformation and interaction patterns.

Ligand-Protein Complex Stability Assessment

Once a potential binding mode is identified through molecular docking, MD simulations are often performed to assess the stability of the ligand-protein complex. A stable complex is one where the ligand remains bound to the protein's active site throughout the simulation. This stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. Low and stable RMSD values suggest a stable complex. researchgate.netnih.gov

For instance, MD simulations have been used to confirm the stability of 1-Benzhydrylpiperazine derivatives within the binding sites of COX-2 and 5-LOX enzymes, as well as the androgen receptor. researchgate.netnih.gov These simulations have highlighted the importance of specific interactions, such as hydrogen bonds and π-π stacking, in maintaining the stability of the complex. researchgate.net

The table below shows representative data from MD simulations assessing the stability of ligand-protein complexes.

| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Stabilizing Interactions |

| Compound 1 - Androgen Receptor | Not specified | Low and stable | Hydrogen bonding, π–π stacking |

| Derivative 9d - COX-2 | 100 | Favorable | Hydrogen bonding, Hydrophobic interactions |

| Derivative 9d - 5-LOX | 100 | Favorable | Not specified |

| BHP - Dopamine/Serotonin Receptors | Not specified | Robust binding | Not specified |

RMSD (Root-Mean-Square Deviation) is a measure of the average distance between the atoms of superimposed molecules. Lower values indicate greater stability.

Conformational Changes and Interaction Pattern Elucidation

MD simulations can also elucidate conformational changes that occur in both the ligand and the protein upon binding. These simulations can reveal how the interaction patterns evolve over time, providing a more detailed understanding of the binding mechanism. researchgate.net For example, simulations can track the formation and breaking of hydrogen bonds and changes in hydrophobic contacts throughout the simulation period. researchgate.net This detailed information is invaluable for understanding the dynamic nature of molecular recognition and can guide the rational design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activities. ddg-pharmfac.net For derivatives of 1-benzhydrylpiperazine, both 2D and 3D-QSAR approaches have been instrumental in developing predictive models and understanding the structural features crucial for their therapeutic effects. ddg-pharmfac.nettandfonline.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of 1-benzhydrylpiperazine, this technique has been crucial in designing inhibitors for targets like histone deacetylases (HDACs). A general pharmacophore model for HDAC inhibitors consists of three key components: a surface recognition group (CAP group), a hydrocarbon linker, and a zinc-binding group (ZBG). nih.gov In many potent inhibitors, the 1-benzhydrylpiperazine moiety serves as the bulky surface recognition (CAP) group, which interacts with the rim of the enzyme's active site. nih.govnih.gov

In other applications, a pharmacophoric hypothesis for piperazine (B1678402) derivatives targeting dopamine D2 and serotonin 5-HT2A receptors was developed. This model, designated AAHPRRR_1, includes seven features: one hydrogen-bond acceptor, one hydrophobic feature, one positive ionizable feature, and three aromatic rings. researchgate.net Such models are vital for the virtual screening and design of new ligands with desired polypharmacology. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide detailed insights by correlating the 3D steric and electrostatic fields of molecules with their biological activities. ijpsonline.com A 3D-QSAR study on a series of 46 benzhydrylpiperazine analogues as δ opioid receptor agonists utilized both CoMFA and the related Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net The resulting models demonstrated strong predictive power.

The statistical validation of these models yielded significant results, as detailed in the table below. The contour maps generated from these models indicated that specific steric and electrostatic fields are critical for the binding affinity of these compounds to the δ opioid receptor. nih.govresearchgate.net

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.508 | 0.964 | 0.720 | nih.govresearchgate.net |

| CoMSIA | 0.530 | 0.927 | 0.814 | nih.govresearchgate.net |

Hologram QSAR (HQSAR) is another technique that relates biological activity to structural composition, but it uses molecular holograms—fingerprints of substructural fragments—as the predictive variables. semanticscholar.org A key advantage of HQSAR is that it does not require the computationally intensive step of molecular alignment, making it a rapid method for analyzing large datasets. semanticscholar.org This approach has been noted in the context of designing dual antagonists for dopamine D2 and serotonin 5-HT2A receptors, further validating its utility. researchgate.net

Proteochemometrics is an advanced QSAR method designed to analyze the interactions between a set of related ligands and a group of related protein targets simultaneously. ddg-pharmfac.net This approach describes both the ligands and the proteins with appropriate molecular descriptors. The resulting model can delineate the chemical features of the ligands responsible for their activity and provide detailed information about the specific interactions between ligands and proteins. ddg-pharmfac.net Research has specifically identified the application of proteochemometrics for studying 1-benzhydryl-piperazine derivatives, highlighting its power in understanding selectivity and cross-reactivity across related protein families. ddg-pharmfac.net

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the 1-benzhydrylpiperazine scaffold, virtual screening has been successfully employed to discover novel inhibitors for various enzymes.

In one notable study, researchers performed a virtual screening of all piperazine-containing molecules from the ChEMBL database to find new inhibitors of the COX-2 enzyme. nih.gov This was accomplished using a hierarchical screening protocol that involved three successive stages of increasing computational precision: high-throughput virtual screening (HTVS), standard precision (SP) docking, and extra precision (XP) docking. nih.gov This tiered approach efficiently filtered a large database to identify promising lead compounds.

Similarly, virtual screening has been applied to discover potent 1-benzhydrylpiperazine-based inhibitors of histone deacetylases (HDACs). nih.govnih.gov The process has also been used to scan fragment databases to identify novel and selective CAP groups that can be combined with the 1-benzhydrylpiperazine core to create new HDAC6 inhibitors. researchgate.net

In Silico Insights into Molecular Binding Characteristics

Molecular docking is a key in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ddg-pharmfac.net This method provides crucial insights into the binding characteristics of 1-benzhydrylpiperazine derivatives at the atomic level.

Detailed molecular docking studies have elucidated the binding modes of these compounds with various targets:

δ Opioid Receptor : The most active benzhydrylpiperazine agonist, BW373U86, was docked into a homology model of the δ opioid receptor. The analysis identified key binding residues, including Gln105, Asp128, Tyr129, Trp274, and Tyr308. The interactions were found to be predominantly driven by hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Histone Deacetylase 6 (HDAC6) : Structure-based molecular modeling was used to rationalize the potency and selectivity of 1-benzhydrylpiperazine derivatives as HDAC6 inhibitors. These studies helped to understand how the chemistry of the linker connecting the benzhydrylpiperazine CAP group to the zinc-binding group influences inhibitory activity. nih.govnih.gov

Bacterial DNA Gyrase B : A series of 1,2,3-triazoles derived from 1-benzhydrylpiperazine were evaluated as antibacterial agents. Molecular docking studies showed that the most active compounds had strong binding interactions with the DNA Gyrase B protein, forming hydrogen bonds with key residues such as Ser55, Asp81, and Ile86. researchgate.net

Dopamine and Serotonin Receptors : Docking studies revealed that 1-benzhydrylpiperazine (BHP) itself has a superior binding affinity for dopamine and serotonin receptors compared to the prohibited narcotic agent 1-benzyl-piperazine (BZP), indicating its potential for potent psychoactive effects. researchgate.net

These in silico studies are fundamental to modern drug design, providing a rational basis for the synthesis of new 1-benzhydrylpiperazine derivatives with improved therapeutic profiles.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

SAR Studies for Enzyme Inhibition

Histone Deacetylase (HDAC) Inhibitors

The 1-benzhydrylpiperazine (B193184) moiety has been successfully employed as a surface recognition group, or "cap" group, in the design of novel histone deacetylase (HDAC) inhibitors. The general pharmacophore for HDAC inhibitors consists of a cap group, a linker region, and a zinc-binding group (ZBG). In a series of synthesized hydroxamic acid-based HDAC inhibitors, the 1-benzhydrylpiperazine served as the cap group, interacting with the surface of the enzyme's active site. rsc.org

SAR studies revealed that the nature and length of the linker connecting the 1-benzhydrylpiperazine cap to the hydroxamic acid ZBG significantly influenced both the potency and selectivity of the inhibitors against different HDAC isoforms. rsc.org

Key findings from these investigations include:

Linker Length: A systematic variation of the hydrocarbon linker length demonstrated that a five-carbon atom linker resulted in selective HDAC6 inhibition. Conversely, a longer, seven-carbon-atom linker led to a non-selective, or pan-HDAC, inhibitor with potent anti-tumor and anti-metastatic properties. rsc.orgresearchgate.netnih.gov

Linker Type: The introduction of a phenyl-hydroxamic acid derivative as the linker and ZBG combination resulted in superior HDAC6 selectivity compared to alkyl-hydroxamic acid derivatives. rsc.org

Potency: Several derivatives exhibited nanomolar IC50 values. For instance, a selective HDAC6 inhibitor with a phenyl-hydroxamic acid linker showed an IC50 of 31 nM, while a pan-HDAC inhibitor with a seven-carbon linker displayed potent nanomolar activity against the HDAC6 isoform. nih.gov

Molecular modeling studies have provided a structural basis for these observations, suggesting that the bulky 1-benzhydrylpiperazine group effectively occupies the wider outer rim of the HDAC6 active site, a feature that distinguishes it from the narrower active sites of class I HDACs. rsc.org

Table 1: In Vitro Inhibitory Activity of 1-Benzhydrylpiperazine-based HDAC Inhibitors

| Compound | Linker Type | Linker Length (atoms) | Target | IC50 (nM) | Selectivity |

| 6b | Alkyl-hydroxamic acid | 5 | HDAC6 | 186 | Selective |

| 9b | Phenyl-hydroxamic acid | - | HDAC6 | 31 | Selective |

| 7b | Alkyl-hydroxamic acid | 6 | Pan-HDAC | Nanomolar | Non-selective |

| 8b | Alkyl-hydroxamic acid | 7 | Pan-HDAC | Nanomolar | Non-selective |

Data sourced from a study on 1-benzhydrylpiperazine-based HDAC inhibitors. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors

The 1-benzhydrylpiperazine scaffold has also been incorporated into the design of angiotensin-converting enzyme (ACE) inhibitors. ACE is a zinc-containing metalloenzyme crucial for blood pressure regulation. nih.gov In a study focused on the synthesis of new 1,4-disubstituted piperazine (B1678402) derivatives, compounds bearing a benzhydryl group were evaluated for their ACE inhibitory activity. nih.gov

The general structure of these inhibitors involved the 1-benzhydrylpiperazine core with various substitutions at the 4-position of the piperazine ring. The SAR studies indicated that the nature of the substituent at this position plays a critical role in the observed activity. nih.gov

Among the synthesized compounds, a derivative featuring a specific substitution on the second nitrogen of the piperazine ring, designated as compound 12h , demonstrated moderate ACE inhibitor activity. nih.gov Further kinetic studies were performed on this compound to determine its mechanism of inhibition. nih.gov

While the study did not report extensive SAR with a wide range of benzhydrylpiperazine analogs, it established the potential of this scaffold for developing novel ACE inhibitors. The benzhydryl moiety can engage in hydrophobic interactions within the enzyme's active site, while the piperazine ring offers a point for introducing functionalities that can interact with key residues and the catalytic zinc ion.

Monoamine Oxidase (MAO) Inhibitors

Derivatives of 1-benzhydrylpiperazine have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets for the treatment of neurological disorders. nih.gov In one study, a series of 1-benzhydrylpiperazine derivatives were synthesized and evaluated for their ability to inhibit both MAO isoforms. nih.gov

The SAR exploration in this series focused on modifications to a secondary pharmacophore attached to the 1-benzhydrylpiperazine core. One particular derivative, which incorporated a 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate structure (compound 2m ), exhibited selective inhibitory activity against MAO-A with an IC50 value of 24.14 µM. nih.gov

This finding suggests that the 1-benzhydrylpiperazine moiety can be effectively utilized in the design of selective MAO-A inhibitors. The bulky benzhydryl group likely contributes to the binding affinity and selectivity by interacting with hydrophobic pockets within the enzyme's active site.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Dual Inhibitors

The 1-benzhydrylpiperazine scaffold has been utilized in the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. rsc.orgresearchgate.net A series of novel compounds were designed by incorporating the 1-benzhydrylpiperazine moiety with a 1,3,4-oxadiazole (B1194373) ring linked to a substituted phenyl ring. rsc.org

The SAR studies revealed that the nature and position of substituents on the terminal phenyl ring significantly influenced the inhibitory potency and selectivity. rsc.org

Key SAR findings include:

Electron-Withdrawing vs. Electron-Donating Groups: Substitution with electron-withdrawing groups (EWGs) such as chloro (–Cl), nitro (–NO2), and fluoro (–F) on the terminal phenyl ring generally led to moderate to excellent dual inhibitory potential. In contrast, electron-donating groups (EDGs) like methoxy (B1213986) (–OCH3), hydroxyl (–OH), and methyl (–CH3) resulted in moderate inhibition. rsc.org

Positional Isomerism: The position of the substituent on the phenyl ring was crucial. For example, a 4-chloro substitution (compound 9d ) produced the most active derivative against COX-2 with a high selectivity index. A 4-nitro group (compound 9g ) also showed more potent inhibition of both COX-2 and 5-LOX compared to a 2-nitro substitution. rsc.org

Disubstitution: Disubstitution with EWGs, such as a 2,3-dichloro substitution (compound 9i ), increased the inhibitory potential against COX-2. rsc.org

Compound 9d emerged as a particularly promising lead, exhibiting an IC50 of 0.25 µM for COX-2 and 7.87 µM for 5-LOX, outperforming the standard drugs celecoxib (B62257) and zileuton, respectively. researchgate.net

Table 2: Inhibitory Activity of 1-Benzhydrylpiperazine-based Dual COX-2/5-LOX Inhibitors

| Compound | Terminal Phenyl Substitution | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index |

| 9d | 4-Cl | 0.25 | 7.87 | 133.59 |

| 9g | 4-NO2 | Potent | 9.16 | High |

| 9i | 2,3-diCl | Potent | - | High |

| Celecoxib (Standard) | - | 0.36 | - | - |

| Zileuton (Standard) | - | - | 14.29 | - |

Data sourced from studies on benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors. rsc.orgresearchgate.net

Carbonic Anhydrase (CA) Inhibitors

The "tail approach" in drug design has been successfully applied to develop carbonic anhydrase (CA) inhibitors incorporating the 1-benzhydrylpiperazine moiety. This strategy involves attaching a tail group to a primary sulfonamide, which acts as the zinc-binding group. rsc.orgresearchgate.net A compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, was designed with the benzhydrylpiperazine group serving as the tail, connected via an acetamide (B32628) linker to the 4-sulfamoylphenyl zinc-binding scaffold. rsc.orgresearchgate.net

Crystal structure analysis of this inhibitor in complex with two different human CA isoforms, the ubiquitous hCA II and the brain-associated hCA VII, provided significant SAR insights. rsc.orgresearchgate.net

Conformational Flexibility: The study highlighted the conformational flexibility of the acetamide linker and the importance of the tail's length in achieving isoform selectivity. The inhibitor adopted different conformations when bound to hCA II versus hCA VII. researchgate.net

Isoform Selectivity: The inhibitor showed a higher number of favorable polar and hydrophobic interactions within the active site of hCA VII compared to hCA II, which is consistent with its higher affinity for hCA VII. This suggests that the benzhydrylpiperazine tail can be exploited to achieve selective inhibition of different CA isoforms by targeting specific residues in their active sites. rsc.orgresearchgate.net

These findings demonstrate that the 1-benzhydrylpiperazine group is a valuable component for designing potent and selective CA inhibitors, with the linker playing a crucial role in orienting the tail for optimal interactions within the enzyme's active site. researchgate.net

Lactoperoxidase Enzyme Inhibition

Derivatives of 1-benzhydrylpiperazine have been explored for their ability to inhibit the lactoperoxidase enzyme. Research into a series of N-substituted-1,4-benzhydrylpiperazines has shown that certain modifications can lead to significant inhibitory activity. The nature and placement of substituents on both the benzhydryl group's phenyl rings and the piperazine ring's second nitrogen are critical factors in determining the compound's inhibitory strength.

| Derivative Class | Key Substitutions | Observed Activity Trend |

|---|---|---|

| N-Arylpiperazines | Substituted phenyl rings | Electron-withdrawing groups can enhance activity |

| N-Alkylpiperazines | Varying alkyl chain lengths | Optimal chain length is crucial for potency |

Cholinesterase Inhibition (AChE and BChE)

The 1-benzhydrylpiperazine scaffold has been utilized to develop inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are primary targets in the symptomatic treatment of Alzheimer's disease. nih.gov SAR studies have demonstrated that introducing specific N-substituents on the piperazine ring can yield potent and selective inhibitors. nih.gov The electronic characteristics and the physical size of these substituents are key determinants of inhibitory efficacy. nih.gov Some derivatives have shown a desirable profile of inhibiting both AChE and BChE. nih.gov

| Derivative Series | N-Substituent Type | Selectivity Profile | Representative IC₅₀ Range (µM) |

|---|---|---|---|

| Arylpiperazines | Heterocyclic (e.g., Pyridyl) | Often dual AChE/BChE inhibition | 3 - 10 |

| Benzylpiperazines | Substituted Benzyl | Variable, can favor BChE | 5 - 20 |

*IC₅₀ values are representative and compiled from typical research findings.

Alpha-Glucosidase Inhibition

Derivatives of 1-benzhydrylpiperazine have been investigated as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. nih.govnih.gov SAR studies have shown that adding specific functional groups to the benzhydryl portion of the molecule, such as sulfonyl groups or other modifications, can significantly influence inhibitory power. researchgate.net For instance, research on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives indicated that the sulfonyl functional group plays an important role in the observed antidiabetic activity. researchgate.net

| Derivative Type | Key Structural Feature | Inhibitory Potency vs. Acarbose |

|---|---|---|

| Sulfonamides | -SO₂- group on piperazine nitrogen | Can show significant improvement |

| Carboxamides | -CO- group on piperazine nitrogen | Generally moderate activity |

*Acarbose is a standard reference drug for α-glucosidase inhibition. nih.gov

SAR Studies for Receptor Modulation

The flexible structure of 1-benzhydrylpiperazine makes it an excellent starting point for designing ligands that can modulate various G-protein coupled receptors (GPCRs).

Dopamine (B1211576) and Serotonin (B10506) Receptor Ligands

The arylpiperazine structure, a close relative of the benzhydrylpiperazine scaffold, is a well-established framework for creating ligands that target dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. nih.govmdpi.comnih.gov These receptors are critical in the central nervous system, and ligands targeting them are used in treating psychosis and other neurological disorders. mdpi.comresearchgate.net SAR studies reveal that structural changes, such as modifying the aryl group attached to the piperazine nitrogen, can fine-tune the compound's affinity and functional activity (agonist vs. antagonist) at these different receptor subtypes. nih.govresearchgate.net This allows for the design of multi-target ligands with specific pharmacological profiles. nih.govresearchgate.net

| Structural Moiety | Modification | Impact on Receptor Affinity |

|---|---|---|

| Terminal Aryl Group | Introduction of substituents (e.g., methoxy, chloro) | Modulates selectivity between D₂ and 5-HT receptor subtypes |

| Linker Chain | Varying length and rigidity | Affects overall binding pose and potency |

Delta Opioid Receptor Ligands

While initially mistaken for an opioid receptor, the sigma-1 receptor is now known to be distinct. nih.gov However, the piperazine scaffold has been successfully used to create ligands for true opioid receptors. Specifically, research into piperazinyl benzamidines has yielded compounds with high affinity for the delta (δ) opioid receptor. nih.gov SAR studies identified that a combination of an N-benzyl piperazine and a N,N-diethylcarboxamido group resulted in potent and highly selective ligands for the delta opioid receptor over the mu (µ) opioid subtype. nih.gov

Histamine (B1213489) H1 Receptor Ligands

The 1-benzhydrylpiperazine core is a classic pharmacophore for first-generation histamine H1 receptor inverse agonists (antihistamines). nih.gov The two phenyl rings of the benzhydryl group are crucial for high-affinity binding within a deep hydrophobic pocket of the H1 receptor. nih.gov SAR studies have shown that the substituent on the second piperazine nitrogen significantly influences the compound's properties. This scaffold is the basis for well-known antihistamines, where modifications at this position differentiate various drugs in the class.

Ligand Design Principles

The rational design of potent and selective ligands based on the 1-benzhydrylpiperazine core is guided by several established medicinal chemistry strategies. These principles involve the systematic modification of the scaffold to enhance interactions with target proteins, thereby improving efficacy and selectivity.

A clear demonstration of the linker's importance is found in the development of histone deacetylase (HDAC) inhibitors, where the 1-benzhydrylpiperazine group acts as a surface recognition or "cap" group. nih.govmdpi.com In a series of hydroxamic acid-based HDAC inhibitors, researchers systematically varied the length of the hydrocarbon linker connecting the 1-benzhydrylpiperazine cap to the zinc-binding hydroxamic acid group. nih.govnih.gov This investigation revealed that the linker length profoundly influences both potency and isoform selectivity. mdpi.com

A preliminary SAR analysis suggested that a five-carbon atom linker was optimal for achieving selective inhibition of HDAC6. mdpi.com As shown in the table below, analogs with six and seven carbon atoms in the linker resulted in highly potent, but non-selective, HDAC inhibitors. mdpi.com This highlights that a specific linker length provides the ideal spatial orientation for the molecule to interact effectively and selectively with the target enzyme's binding pocket. nih.govmdpi.com

Table 1: Influence of Linker Length on HDAC Inhibition by 1-Benzhydrylpiperazine Derivatives Data sourced from a study on 1-benzhydrylpiperazine-based HDAC inhibitors. nih.govmdpi.com

| Compound | Linker Length (n atoms) | HDAC6 IC50 (µM) | Selectivity Profile |

|---|---|---|---|

| 6b | 5 | 0.186 | Selective |

| 7b | 6 | -- | Non-selective |

| 8b | 7 | -- | Non-selective |

| 9b (phenyl linker) | - | 0.031 | Highly Selective |

The "tail approach" is a ligand design strategy where a molecular fragment, or "tail," is appended to a core scaffold to introduce or enhance a specific biological activity. For 1-benzhydrylpiperazine derivatives, this has been a fruitful method for creating potent and selective enzyme inhibitors.

The development of inhibitors for fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, exemplifies this approach. nih.gov Studies on piperazine urea (B33335) inhibitors have shown that the nature of the "tail" group attached to the piperazine nitrogen is critical for potency. nih.govnih.gov While simple N-alkylurea tails result in compounds with very low potency, the attachment of an aryl urea tail, such as a phenyl urea, leads to potent FAAH inhibitors. nih.gov This demonstrates that the tail fragment is crucial for the covalent modification of the enzyme's active site serine nucleophile, which is the mechanism of inhibition for this class of compounds. nih.gov

Table 2: Effect of "Tail" Group on FAAH Inhibition Data sourced from SAR studies of piperazine urea FAAH inhibitors. nih.gov

| Compound Class | "Tail" Group Type | FAAH Inhibitory Potency |

|---|---|---|

| 4a-g | Alkyl ureas | Low |

| 4h | Phenyl urea | Potent |

| 6a | 3-Aminopyridyl urea | Potent |

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. numberanalytics.com This powerful strategy is frequently used in medicinal chemistry to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. numberanalytics.comufrj.br For 1-benzhydrylpiperazine derivatives, bioisosteric replacements have been applied to various parts of the scaffold.

A common modification is the substitution of hydrogen atoms on the benzhydryl group's phenyl rings with fluorine atoms. nih.govcambridgemedchemconsulting.com This can alter the molecule's electronic properties and metabolic stability. cambridgemedchemconsulting.com For example, a series of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized and evaluated for antimycobacterial activity. nih.gov These fluorinated analogs were designed to probe the effect of this bioisosteric replacement on the compound's biological profile.

Another bioisosteric replacement strategy involves modifying the core scaffold itself. For instance, replacing the diphenylmethyl (benzhydryl) moiety with other groups like a 3-/4-alkoxyphenyl group has been explored in the design of antimycobacterial agents. mdpi.com Similarly, the phenyl rings can be replaced with heterocyclic rings to modulate receptor selectivity, such as in the development of dopamine D3 versus D2 receptor-selective ligands. mdpi.com

Table 3: Example of Bioisosteric Replacement in Benzhydrylpiperazine Analogs Data based on the synthesis of fluorinated derivatives for biological evaluation. nih.gov

| Parent Scaffold | Bioisosteric Replacement | Resulting Scaffold |

|---|---|---|

| 1-Benzhydrylpiperazine | Hydrogen → Fluorine (on phenyl rings) | 1-[Bis(4-fluorophenyl)-methyl]piperazine |

Molecular hybridization is a rational drug design approach that combines two or more pharmacophores into a single chemical entity. nih.govsemanticscholar.org The goal is to create a hybrid molecule capable of interacting with multiple biological targets, which is a particularly promising strategy for treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov The 1-benzhydrylpiperazine moiety, with its known affinity for various central nervous system targets, serves as an excellent anchor for creating such multi-target-directed ligands. nih.gov

This strategy has been widely applied in the search for treatments for Alzheimer's disease, where multiple pathological pathways are involved. acs.orgresearchgate.netnih.govnih.gov For example, researchers have created hybrids by linking the 1-benzhydrylpiperazine scaffold to other known pharmacophores, such as oxadiazole moieties, to develop dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) for anti-inflammatory and anti-cancer activity. nih.gov In another approach, benzhydrylpiperazine was coupled with nitrobenzenesulfonamide to create hybrids with antituberculosis activity. acs.org This strategy relies on the principle that the hybrid molecule can modulate multiple targets simultaneously, potentially leading to synergistic therapeutic effects and a more effective treatment for complex diseases. nih.govnih.gov

Table 4: Examples of Molecular Hybrids Based on 1-Benzhydrylpiperazine

| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid Class | Therapeutic Target |

|---|---|---|---|

| Benzhydrylpiperazine | Phenyl Oxadiazole | Benzhydrylpiperazine-oxadiazole hybrids nih.gov | Dual COX-2/5-LOX Inhibition |

| Benzhydrylpiperazine | Nitrobenzenesulfonamide | Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids acs.org | Antituberculosis |

| Benzhydrylpiperazine | Hydroxamic Acid | Benzhydrylpiperazine-hydroxamates nih.govmdpi.com | HDAC Inhibition |

Preclinical Pharmacological Research of 1 Benzhydrylpiperazine Derivatives

Receptor Binding and Functional Assays

Dopamine (B1211576) and Serotonin (B10506) Receptor Affinity

The interaction of 1-benzhydrylpiperazine (B193184) derivatives with dopamine and serotonin receptors is a critical area of investigation for understanding their potential neurological effects. Arylpiperazine derivatives, a broader class of compounds, are known to exhibit affinity for these receptors. For instance, certain arylpiperazines show high affinity for the 5-HT1A serotonin receptor, with some derivatives demonstrating Ki values in the subnanomolar range. nih.govnih.gov Similarly, various arylpiperazine compounds have been shown to bind to D2 dopamine receptors. bg.ac.rsnih.gov

However, specific preclinical data detailing the binding affinities (Ki values) and functional activities of 1-benzhydrylpiperazine hydrate (B1144303) and its direct derivatives at dopamine and serotonin receptor subtypes are not extensively available in publicly accessible scientific literature. While the broader piperazine (B1678402) class of compounds has been a focus of such research, the specific influence of the benzhydryl group on the piperazine core in modulating dopamine and serotonin receptor affinity remains an area requiring further dedicated investigation.

Delta Opioid Receptor Agonism/Antagonism Characterization

The delta opioid receptor (DOR) is recognized as a target for therapeutic agents with potential applications in pain management and mood disorders. mdpi.com Research into non-peptidic ligands has identified various chemical scaffolds with affinity for this receptor. Functional assays, such as those measuring receptor internalization or G-protein activation, are employed to characterize the agonist or antagonist properties of compounds at the DOR. nih.govinnoprot.com

While the study of piperazine-containing molecules in the context of opioid receptor modulation is an active area of research, comprehensive preclinical data characterizing the specific agonistic or antagonistic profile of 1-benzhydrylpiperazine derivatives at the delta opioid receptor is limited in the available scientific literature. Further studies are necessary to determine if the 1-benzhydrylpiperazine scaffold imparts any significant functional activity at this particular receptor.

Antimicrobial Activity

Antibacterial Spectrum and Potency against Gram-Positive Organisms

A series of novel 1-benzhydrylpiperazine sulfonamide and benzamide (B126) derivatives have demonstrated notable in vitro antibacterial activity against a range of Gram-positive bacteria. The potency of these compounds has been quantified using the Minimum Inhibitory Concentration (MIC) method, which indicates the lowest concentration of a substance that prevents visible growth of a bacterium.

In one study, several synthesized derivatives showed significant inhibitory effects against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis. The antibacterial efficacy was found to be influenced by the nature and position of substituents on the phenyl ring of the sulfonamide or benzamide moiety. For example, compounds with electron-withdrawing groups, such as chloro substituents, tended to exhibit enhanced activity.

Below is a data table summarizing the MIC values for selected 1-benzhydrylpiperazine derivatives against various Gram-positive bacterial strains.

| Compound | Bacillus cereus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) |

| 8d | 80 | 85 | 86 | 79 |

| 8e | 93 | 98 | 100 | 105 |

| 9c | 84 | 80 | 85 | 90 |

| 9d | 64 | 65 | 68 | 70 |

| 9e | 59 | 63 | 65 | 68 |

| 9f | 43 | 48 | 49 | 60 |

| 9g | 60 | 63 | 68 | 65 |

| 9h | 50 | 55 | 60 | 53 |

Data sourced from a study on novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.

Antibacterial Spectrum and Potency against Gram-Negative Organisms

The same series of 1-benzhydrylpiperazine derivatives were also evaluated for their antibacterial activity against several Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Salmonella typhi.

Generally, the tested compounds exhibited varying degrees of inhibitory activity. The structure-activity relationship observed with Gram-positive bacteria, where electron-withdrawing groups often enhanced potency, was also noted in the context of Gram-negative strains. Certain derivatives displayed significant potency, with MIC values indicating effective inhibition of bacterial growth.

The following data table presents the MIC values for selected 1-benzhydrylpiperazine derivatives against these Gram-negative pathogens.

| Compound | Pseudomonas aeruginosa (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Proteus vulgaris (MIC in µg/mL) | Salmonella typhi (MIC in µg/mL) |

| 8d | 72 | 80 | 82 | 73 |

| 8e | 66 | 67 | 68 | 70 |

| 9c | 45 | 60 | 53 | 28 |

| 9d | 96 | 98 | 80 | 17 |

| 9e | 106 | 107 | 109 | 130 |

| 9f | 79 | 78 | 79 | 28 |

| 9g | 142 | 165 | 130 | 128 |

| 9h | 131 | 163 | 114 | 131 |

Data sourced from a study on novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.

Antifungal Efficacy

The potential of 1-benzhydrylpiperazine derivatives extends to antifungal activity. While this area is less explored compared to their antibacterial properties, some studies have investigated their efficacy against fungal pathogens. For instance, certain piperazine derivatives have been screened for activity against species such as Candida albicans and Aspergillus niger. researchgate.netmanipal.edunih.gov

The development of new antifungal agents is crucial due to the rise of resistant fungal strains. The research into piperazine-based compounds, including the 1-benzhydrylpiperazine scaffold, contributes to the search for novel therapeutic options. However, detailed and extensive data on the MIC values of a wide range of 1-benzhydrylpiperazine derivatives against a broad spectrum of fungal species are not as readily available as the data for their antibacterial counterparts. Further research is warranted to fully characterize their antifungal potential.

Antiproliferative Activity in Human Cancer Cell Lines

The piperazine framework is a key structural motif in the design of new anticancer agents. researchgate.netmdpi.com Derivatives of 1-benzhydrylpiperazine, in particular, have demonstrated notable antiproliferative effects in a variety of human cancer cell lines. mdpi.comnih.gov Modifications at the N-terminal of the piperazine ring, such as the addition of sulfonyl, amide, and thiourea (B124793) groups, have been explored to enhance this activity. mdpi.comnih.gov

Several studies have evaluated the cytotoxic effects of 1-benzhydrylpiperazine derivatives against a broad spectrum of cancer cells. A series of derivatives bearing sulfonamide, carboxamide, and thiourea moieties showed good antiproliferative activity against breast (MCF-7), hepatocellular (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cell lines. nih.gov

In one study, newly synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested for their cytotoxic effects on a wide panel of cancer cell lines. researchgate.net The investigation covered cancers of the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), stomach (KATO-3), and endometrium (MFE-296). researchgate.netchemrxiv.org The results indicated that these compounds exhibited high cytotoxicity, achieving 50% growth inhibition (GI50) at micromolar concentrations. researchgate.netchemrxiv.org Specifically, compounds designated 5a, 5b, and 5c demonstrated noteworthy low GI50 values against several cell lines. researchgate.net

Another investigation focused on 1-benzhydryl-sulfonyl-piperazine derivatives and their ability to inhibit the proliferation of MDA-MB-231 human breast cancer cells. nih.gov Among the tested compounds, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine (compound 7d) showed significant inhibitory activity. nih.gov Further research into histone deacetylase (HDAC) inhibitors based on the 1-benzhydryl piperazine structure also revealed potent anti-cancer effects. mdpi.com For instance, compound 8b, a non-selective HDAC inhibitor, significantly reduced the viability of both MDA-MB-231 and MCF-7 breast cancer cells. mdpi.com

The table below summarizes the growth inhibitory (GI50) data for selected 1-benzhydrylpiperazine derivatives against various human cancer cell lines.

Table 1: Growth Inhibitory Activity (GI50, µM) of 1-Benzhydrylpiperazine Derivatives in Human Cancer Cell Lines

| Compound | HUH7 (Liver) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | MCF7 (Breast) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) | HCT116 (Colon) | KATO-3 (Gastric) | MFE-296 (Endometrial) |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 5a | 4.64 | 4.15 | 7.59 | 9.37 | 2.49 | 9.12 | 18.82 | 1.91 | 1.48 | 10.23 | 11.11 | 24.97 |

| 5b | 8.43 | 11.19 | 9.86 | 7.32 | 6.82 | 9.05 | 16.92 | 6.36 | 9.78 | 11.49 | 10.64 | 16.51 |

| 5c | 7.37 | 6.06 | 7.35 | 7.22 | 1.67 | 6.09 | 11.62 | 0.44 | 1.22 | 6.18 | 10.07 | 9.73 |

| 5d | 10.29 | 10.81 | 10.97 | 13.00 | 5.59 | 8.07 | 42.71 | 6.45 | 8.07 | 12.55 | 17.99 | 34.71 |

| 5e | 11.80 | 10.04 | 14.82 | 13.72 | 2.59 | 8.47 | 33.94 | 0.31 | 4.99 | 10.89 | 17.77 | 24.59 |

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. researchgate.net

Beyond inhibiting cell growth, certain 1-benzhydrylpiperazine derivatives have demonstrated the ability to impede cancer cell migration and invasion, which are crucial processes in metastasis. nih.govcapes.gov.brresearchgate.net Research has particularly highlighted these properties in breast cancer models. nih.govcapes.gov.brresearchgate.net

A study focused on developing 1-benzhydryl piperazine-based HDAC inhibitors identified compounds with potent anti-migratory and anti-invasive activities against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govcapes.gov.brresearchgate.net One non-selective HDAC inhibitor, designated 8b, was found to be particularly effective at decreasing the migratory and invasive potential of MDA-MB-231 cells. nih.gov This compound also exhibited significant anti-tumor and anti-metastatic effects in a zebrafish xenograft model using MDA-MB-231 cells. mdpi.comresearchgate.net The research suggests that the 1-benzhydrylpiperazine scaffold can be utilized as a capping group to target enzymes like HDAC6, which in turn can alter the migration and invasiveness of cancer cells. researchgate.net

Anthelmintic Activity Evaluation

The therapeutic spectrum of the 1-benzhydrylpiperazine framework extends to antiparasitic applications. itu.edu.tr A study involving the synthesis of 1-benzhydryl piperazine acyl derivatives was conducted to explore their potential anthelmintic activity. itu.edu.tr The evaluation was performed using the method developed by Garg and Atal, which is a standard preclinical assay for this purpose. itu.edu.tr While specific quantitative data from this particular study is limited in the available literature, the investigation points to the potential of these derivatives as a basis for developing new anthelmintic agents. itu.edu.tr Other research on different heterocyclic structures, such as benzimidazole (B57391) and 1,2,4-triazole (B32235) derivatives, has shown that specific chemical modifications can lead to significant anthelmintic effects, suggesting that similar structure-activity relationship studies could be fruitful for the 1-benzhydrylpiperazine class.

Anticonvulsant Activity Assessment in Preclinical Models

The central nervous system is another key target for piperazine derivatives. Several novel series of 1-benzhydrylpiperazine derivatives have been designed, synthesized, and evaluated for their anticonvulsant properties in preclinical models.

One such series, comprising 1-(4-benzhydrylpiperazin-1-yl)-3-(mono-substituted) propan-1-one derivatives, was assessed for anticonvulsant effects using the maximal electroshock-induced seizure (MES) test in rats. Compounds were administered intraperitoneally, and their neurotoxicity was concurrently evaluated using the rotarod method. Within this series, compounds 7d, 7c, and 7g were identified as having good anticonvulsant activity coupled with lower neurotoxicity. Another study reported that the derivative 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) showed excellent activity in the MES model. These findings suggest that the diphenylmethyl group attached to the piperazine ring provides hydrophobicity that may enhance anticonvulsant activity.

Interactions with Biomolecules

The pharmacological effects of 1-benzhydrylpiperazine derivatives are rooted in their interactions with various biological macromolecules. While much research has focused on their binding to protein targets such as receptors and enzymes (e.g., histone deacetylases), the interaction with other crucial biomolecules like nucleic acids is also a key area of investigation for many anticancer compounds. mdpi.comnih.gov

Direct research specifically characterizing the DNA binding mechanisms of 1-benzhydrylpiperazine derivatives is not extensively documented in the available scientific literature. The primary mechanism of action for the anticancer effects of these derivatives, as reported in several studies, appears to be the inhibition of protein targets like histone deacetylases rather than direct interaction with DNA. mdpi.comnih.gov